Formaldehyde cresol
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Overview
Description
Formaldehyde cresol is a compound formed by the reaction of formaldehyde with cresol. Cresol is a methylphenol with three isomers: ortho-cresol, meta-cresol, and para-cresol . . The combination of these two compounds results in a versatile material used in various industrial applications.
Preparation Methods
Formaldehyde cresol can be synthesized through the reaction of cresol with formaldehyde under specific conditions. The reaction typically involves an alkaline or acidic catalyst to facilitate the condensation process. For instance, m-cresol formaldehyde resin can be synthesized by reacting m-cresol with formaldehyde in the presence of an alkaline catalyst . Another method involves the preparation of o-cresol-furfural-formaldehyde resin using an alkaline catalyst and modifying it with n-butanol or 2-ethylhexanol .
Chemical Reactions Analysis
Formaldehyde cresol undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction is the condensation of cresol with formaldehyde to form novolac or resole resins.
Polymerization: Formaldehyde can polymerize with cresol to form linear or network polymers depending on the reaction conditions.
Substitution Reactions: Cresol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include formaldehyde, cresol, and various catalysts such as sodium hydroxide, potassium hydroxide, and p-toluenesulfonic acid . The major products formed from these reactions are novolac and resole resins, which have applications in various industries .
Scientific Research Applications
Formaldehyde cresol has numerous scientific research applications:
Mechanism of Action
The mechanism of action of formaldehyde cresol involves the formation of covalent bonds between the formaldehyde and cresol molecules. This reaction results in the formation of a polymer network that provides the material with its unique properties. In bactericidal applications, cresol damages bacterial cell membranes, leading to cell death . In polymerization reactions, formaldehyde acts as a cross-linking agent, creating a three-dimensional network structure .
Comparison with Similar Compounds
Formaldehyde cresol can be compared to other similar compounds such as phenol-formaldehyde resins and resorcinol-formaldehyde resins. While phenol-formaldehyde resins are widely used in the production of adhesives and coatings, this compound resins offer better thermal stability and chemical resistance . Resorcinol-formaldehyde resins are known for their high strength and durability but are more toxic compared to cresol-formaldehyde resins .
Similar compounds include:
- Phenol-formaldehyde resins
- Resorcinol-formaldehyde resins
- Furfural-formaldehyde resins
This compound stands out due to its lower toxicity and better environmental profile compared to resorcinol-formaldehyde resins .
Properties
CAS No. |
25053-96-7 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |
InChI Key |
VOOLKNUJNPZAHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O |
Canonical SMILES |
CC1=CC=CC=C1O.C=O |
9016-83-5 25053-96-7 |
|
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
tricresolformalin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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